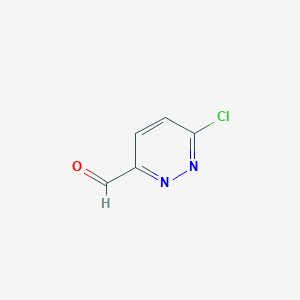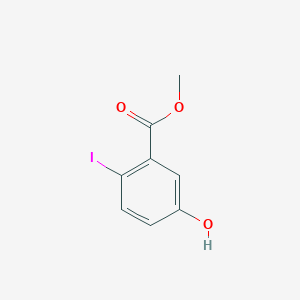
4-Bromo-3-chloro-6-methoxyquinoline
Overview
Description
4-Bromo-3-chloro-6-methoxyquinoline is a chemical compound with the molecular formula C10H7BrClNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-chloro-6-methoxyquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has bromine and chlorine substituents at the 4 and 3 positions, respectively, and a methoxy group at the 6 position .Physical And Chemical Properties Analysis
4-Bromo-3-chloro-6-methoxyquinoline has a molecular weight of 272.53 . It has a predicted boiling point of 358.8±37.0 °C and a predicted density of 1.613±0.06 g/cm3 . The compound is typically stored at 2-8°C .Scientific Research Applications
Synthesis of Antibiotics and Antimicrobial Agents
4-Bromo-3-chloro-6-methoxyquinoline has been highlighted as a valuable building block for the synthesis of halogenated quinolines, which are extensively used in the discovery of antimicrobial drugs. A practical methodology for synthesizing this compound offers a scalable route, underscoring its potential in antibiotic development (Flagstad et al., 2014).
Luminescence Studies
Research into the luminescence properties of cyano functionalized 6-methoxyquinolines, synthesized from derivatives including 4-chloro-6-methoxyquinolines, has shown promising results. The introduction of cyano substituents led to compounds with significant fluorescence, indicating potential applications in materials science for sensors or imaging agents (Enoua et al., 2009).
Chemical Sensors
A specific derivative, 5-chloro-8-methoxyquinoline, appended to diaza-18-crown-6, has been characterized as an effective chemosensor for cadmium, suggesting an environmental or analytical application in monitoring Cd2+ concentrations in various settings (Prodi et al., 2001).
Antimicrobial Activity and Molecular Docking Studies
Another aspect of research into derivatives of 4-Bromo-3-chloro-6-methoxyquinoline involves evaluating their antimicrobial activity and conducting molecular docking studies to understand their mechanism of action. This is particularly relevant for compounds designed as inhibitors for specific microbial enzymes or pathways, indicating their potential in developing new therapeutic agents (Murugavel et al., 2017).
Synthesis of Novel Quinoline Derivatives
Research efforts have also been directed towards synthesizing novel quinoline derivatives for various applications, including as inhibitors of steroid 5alpha reductases. Such studies underscore the compound's versatility and potential in medicinal chemistry for designing drugs targeting specific biological pathways (Baston et al., 2000).
Safety And Hazards
4-Bromo-3-chloro-6-methoxyquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
4-bromo-3-chloro-6-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-14-6-2-3-9-7(4-6)10(11)8(12)5-13-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSHMFZAQNCVGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625863 | |
| Record name | 4-Bromo-3-chloro-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chloro-6-methoxyquinoline | |
CAS RN |
426842-71-9 | |
| Record name | 4-Bromo-3-chloro-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


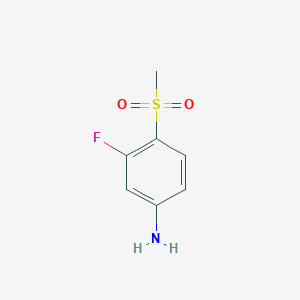
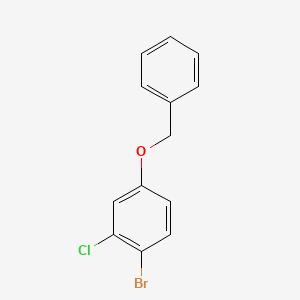
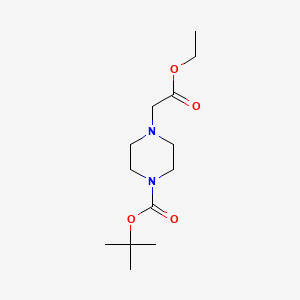
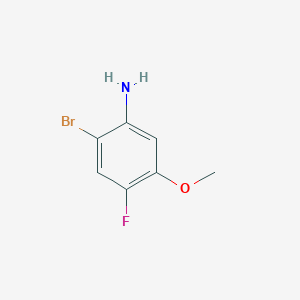
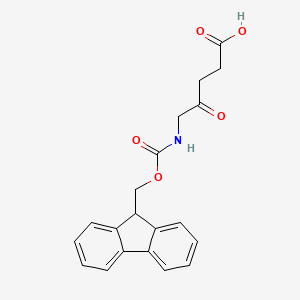
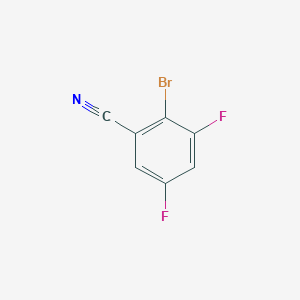
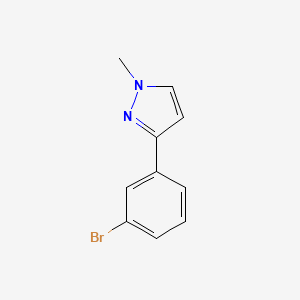
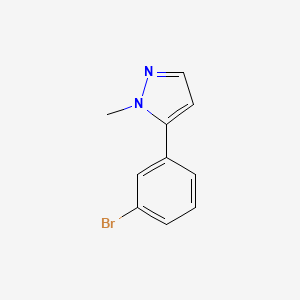
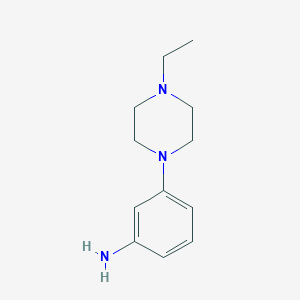
![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B1344146.png)
